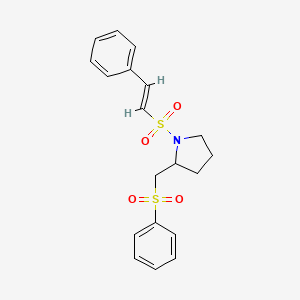

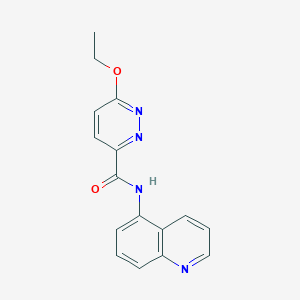

![molecular formula C19H22N4O4 B2452134 N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-17-0](/img/structure/B2452134.png)

N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was obtained following a specific procedure, yielding a white solid .Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as amide (CON(CH3)2), benzylamine (benzylamino), and methoxyethyl .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 139.5–140.3°C . The IR spectrum shows peaks at 3317 cm-1 (NH), 2925 cm-1 (–CH2–), 1600 cm-1 (Ar), 1568 cm-1 (CON(CH3)2), 1470 cm-1 (C=N), and 1450 cm-1 (C=C) .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing methods for creating complex molecules with potential biological activities. For instance, the work by Shaabani et al. (2009) demonstrated a one-pot four-component synthesis method for creating disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, highlighting an efficient approach to assembling these compounds under mild conditions with high yields (Shaabani et al., 2009).

Potential Biological Activities

The investigation of pyrrolo[2,3-d]pyrimidine derivatives for their biological activities has shown promising results. Some compounds have demonstrated antimicrobial properties against various bacterial and fungal strains. Murthy et al. (2012) synthesized a series of novel 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2H-benzopyran) pyrimidines and evaluated their antimicrobial activities, showing moderate to high effectiveness (Murthy et al., 2012).

Antioxidant and Electrochemical Properties

Studies have also explored the electrochemical properties and potential antioxidant activities of related compounds. The synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7’’-methoxy, 3’’,4’’-dihydro, 2’’,2’’-dimethyl-2hbenzopyran) pyrimidines by Wijtmans et al. (2004) included an evaluation of their antioxidant properties, revealing that some synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported (Wijtmans et al., 2004).

Insights into Supramolecular Aggregation

Further research into the structural modifications and their impact on supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has been conducted. Nagarajaiah et al. (2014) provided insights into the conformational features and intermolecular interaction patterns of these compounds, underscoring the importance of structural variations in influencing their chemical behavior and potentially their biological activities (Nagarajaiah et al., 2014).

Mechanism of Action

Target of Action

STK979071 is a derivative of pyrrolo[2,3-d]pyrimidine, which is a key fragment in selective CDK4/6 inhibitors . These inhibitors, such as Ribociclib and Palbociclib, are used in the treatment of estrogen receptor positive (ER+) breast cancer . Therefore, the primary targets of STK979071 are likely to be the cyclin-dependent kinases 4 and 6 (CDK4/6).

Mode of Action

These inhibitors typically work by binding to CDK4/6, preventing them from forming complexes with cyclin D1 and thereby halting the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts cell proliferation, leading to a decrease in the growth of ER+ breast cancer cells .

Result of Action

The primary result of STK979071’s action would be the inhibition of cell proliferation in ER+ breast cancer cells . This is due to the compound’s potential inhibitory effect on CDK4/6, which are crucial for cell cycle progression .

properties

IUPAC Name |

N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-21-17-14(18(25)22(2)19(21)26)11-15(23(17)9-10-27-3)16(24)20-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAXANWCZKUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NCC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

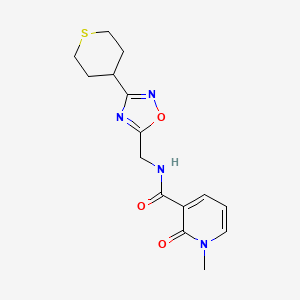

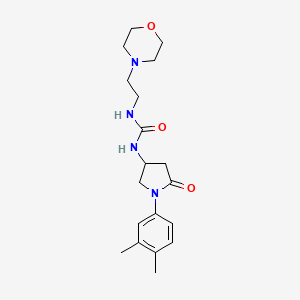

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

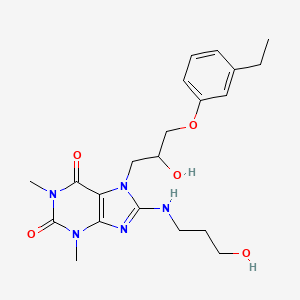

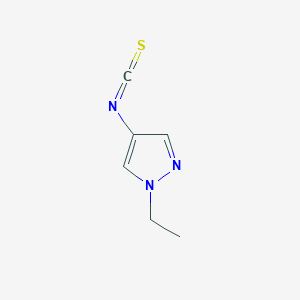

![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)

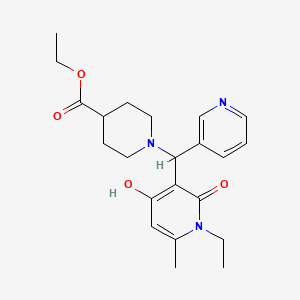

![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)

![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2452063.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)